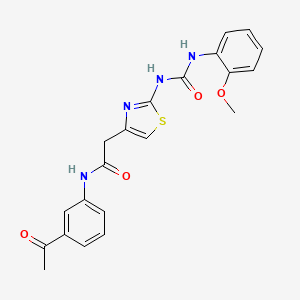
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, an acetamide group, and methoxyphenyl substituents. Its molecular formula is C21H20N4O3S, with a molecular weight of 424.5 g/mol . The synthesis typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Biological Mechanisms
Mechanism of Action : The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors. Similar compounds have shown anti-inflammatory and anticancer properties, suggesting that this compound may exhibit comparable effects .
Enzyme Inhibition : Research indicates that derivatives of thiazole can act as inhibitors of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including cancer. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 nM to 25.06 nM .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related thiazole compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MCF-7 | 6.31 | 17.5 |
| 4h | MCF-10A | Not applicable | Not applicable |
These studies suggest that the compound may induce apoptosis in breast cancer cells, as evidenced by increased annexin V-FITC positivity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. For instance, thiazole derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumoniae | 79.46 |
These results indicate that the compound may interfere with bacterial growth by inhibiting CA activity .
Case Studies
- Triple-Negative Breast Cancer : A study conducted on the efficacy of thiazole-based compounds revealed their significant anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231). The most effective derivatives showed a selectivity ratio favoring cancer cells over normal cells .
- Apoptosis Induction : In vitro experiments demonstrated that certain derivatives could induce apoptosis in cancer cells, significantly increasing the percentage of late apoptotic cells compared to controls .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13(26)14-6-5-7-15(10-14)22-19(27)11-16-12-30-21(23-16)25-20(28)24-17-8-3-4-9-18(17)29-2/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCBQVZVOZDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














